

Pharmacological profile of BHV-7000 as a potassium channel opener

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Opakalim
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Pharmacological Profile of BHV-7000: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BHV-7000 is a novel, investigational small molecule that acts as a potent and selective positive allosteric modulator, or opener, of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.^{[1][2][3]} These channels are critical regulators of neuronal excitability, and their activation leads to a hyperpolarizing M-current, which dampens repetitive firing and reduces the likelihood of seizure generation.^{[1][4]} Developed by Biohaven Pharmaceuticals, BHV-7000 is being investigated for the treatment of epilepsy and other neurological disorders.^{[3][5]} This technical guide provides a comprehensive overview of the pharmacological profile of BHV-7000, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

BHV-7000 exerts its therapeutic effects by selectively targeting the heteromeric Kv7.2/Kv7.3 potassium channels, which are predominantly expressed in the central nervous system.^{[1][4]} By binding to a specific site on the channel complex, BHV-7000 facilitates channel opening, leading to an increase in potassium ion (K⁺) efflux. This outflow of positive ions hyperpolarizes

the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This stabilization of the resting membrane potential is the primary mechanism by which BHV-7000 is believed to exert its anti-seizure effects.[1][4]

A key differentiating feature of BHV-7000 is its high selectivity for Kv7.2/Kv7.3 channels with minimal activity at other ion channels, including a lack of significant modulation of GABA-A receptors.[1][3][6] This selectivity profile is anticipated to result in a favorable side-effect profile compared to less selective anti-seizure medications.[3]

Signaling Pathway

The activation of Kv7.2/Kv7.3 channels by BHV-7000 initiates a signaling cascade that culminates in the reduction of neuronal hyperexcitability.



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- To cite this document: BenchChem. [Pharmacological profile of BHV-7000 as a potassium channel opener]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590227#pharmacological-profile-of-bhv-7000-as-a-potassium-channel-opener]

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